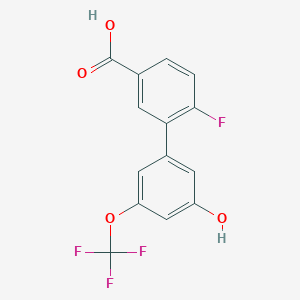![molecular formula C13H9F3O3S B6384626 5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethylphenol, 95% CAS No. 1261889-25-1](/img/structure/B6384626.png)
5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethylphenol, 95% (5-MCT-3-TFP) is an organic compound that has been widely studied for its potential applications in scientific research. This compound is a derivative of thiophenol and is characterized by a methoxycarbonyl group attached to the thiophenyl ring and a trifluoromethyl group attached to the phenol ring. 5-MCT-3-TFP is a versatile compound that has been used in a variety of laboratory experiments, including those related to enzyme inhibition and drug discovery.
Scientific Research Applications
5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethylphenol, 95% has been used in a variety of scientific research applications, including those related to enzyme inhibition and drug discovery. For example, 5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethylphenol, 95% has been used as an inhibitor of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmission. In addition, 5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethylphenol, 95% has been used in studies related to the discovery of new drugs, such as those for the treatment of Alzheimer's disease.
Mechanism of Action
The mechanism of action of 5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethylphenol, 95% is not fully understood. However, it is believed that 5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethylphenol, 95% acts as an inhibitor of acetylcholinesterase by binding to the active site of the enzyme and blocking its activity. In addition, 5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethylphenol, 95% may also act as an allosteric modulator of acetylcholinesterase, meaning that it can alter the activity of the enzyme without directly binding to it.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethylphenol, 95% are not fully understood. However, it is believed that the compound may have a variety of effects on the body, including those related to the regulation of neurotransmission and the inhibition of acetylcholinesterase. In addition, 5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethylphenol, 95% may also have an effect on the metabolism of drugs and other compounds, as well as on the immune system.
Advantages and Limitations for Lab Experiments
The advantages of using 5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethylphenol, 95% in laboratory experiments include its high yield in synthesis, its ability to act as an inhibitor of acetylcholinesterase, and its potential to act as an allosteric modulator of the enzyme. In addition, 5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethylphenol, 95% is relatively stable and can be stored for long periods of time. The main limitation of 5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethylphenol, 95% is its relatively high cost, which can limit its use in some experiments.
Future Directions
Given the potential applications of 5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethylphenol, 95%, there are a variety of future directions for research. For example, further studies could be conducted to better understand the biochemical and physiological effects of 5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethylphenol, 95%. In addition, research could be conducted to explore the potential of 5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethylphenol, 95% as an inhibitor of other enzymes and as an allosteric modulator of other proteins. Finally, research could be conducted to explore the potential of 5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethylphenol, 95% as a drug or therapeutic agent.
Synthesis Methods
5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethylphenol, 95% can be synthesized in several ways. One method involves the reaction of 5-chlorothiophenol with trifluoromethyl bromide in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of 5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethylphenol, 95% in a yield of 95%. Another method involves the reaction of 5-chlorothiophenol with trifluoromethyl iodide in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction also results in the formation of 5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethylphenol, 95% in a yield of 95%.
properties
IUPAC Name |
methyl 4-[3-hydroxy-5-(trifluoromethyl)phenyl]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O3S/c1-19-12(18)11-4-8(6-20-11)7-2-9(13(14,15)16)5-10(17)3-7/h2-6,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHPOOPPIKQPZBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CS1)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70686678 |
Source


|
| Record name | Methyl 4-[3-hydroxy-5-(trifluoromethyl)phenyl]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261889-25-1 |
Source


|
| Record name | Methyl 4-[3-hydroxy-5-(trifluoromethyl)phenyl]thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70686678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


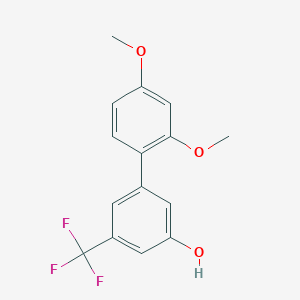

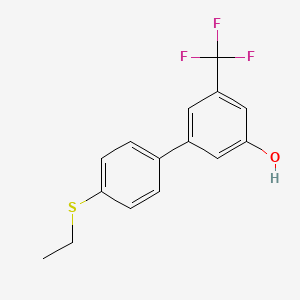
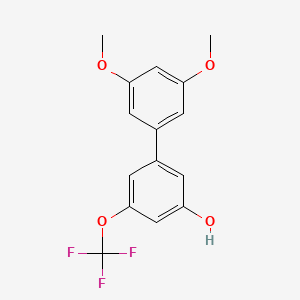
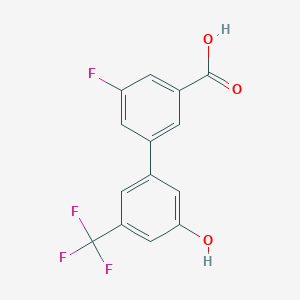


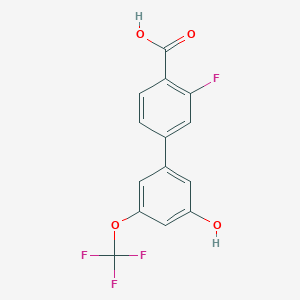
![5-[5-(Methoxycarbonyl)thiophen-3-yl]-3-trifluoromethoxyphenol, 95%](/img/structure/B6384609.png)
